
3-(4-Methoxyphenoxy)-1-(4-methylphenyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenoxy)-1-(4-methylphenyl)-1-propanone, also known as PMK, is a chemical compound that is commonly used in scientific research. It is a key intermediate in the synthesis of various pharmaceuticals and organic compounds.
作用機序
3-(4-Methoxyphenoxy)-1-(4-methylphenyl)-1-propanone acts as a precursor to various organic compounds and pharmaceuticals. It is not known to have any direct biological activity or mechanism of action.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects on humans or animals. It is a chemical compound that is used solely for scientific research purposes.
実験室実験の利点と制限
3-(4-Methoxyphenoxy)-1-(4-methylphenyl)-1-propanone is an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its advantages include its high yield and purity, as well as its low cost. However, its limitations include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
将来の方向性
There are several future directions for research on 3-(4-Methoxyphenoxy)-1-(4-methylphenyl)-1-propanone. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the synthesis of new organic compounds and pharmaceuticals using this compound as a key intermediate. Additionally, research could focus on the potential toxic effects of this compound and ways to mitigate these effects.
Conclusion:
In conclusion, this compound is a key intermediate in the synthesis of various organic compounds and pharmaceuticals. It is widely used in scientific research and has several advantages and limitations for lab experiments. While it does not have any known biochemical or physiological effects, there are several future directions for research on this compound.
合成法
3-(4-Methoxyphenoxy)-1-(4-methylphenyl)-1-propanone can be synthesized using several methods, including the Wacker oxidation method, the Birch reduction method, and the Pd/C-catalyzed method. The Wacker oxidation method involves the oxidation of safrole using palladium and copper salts in the presence of oxygen. The Birch reduction method involves the reduction of benzene using lithium and ammonia in the presence of ethanol. The Pd/C-catalyzed method involves the hydrogenation of benzaldehyde using palladium on carbon as a catalyst.
科学的研究の応用
3-(4-Methoxyphenoxy)-1-(4-methylphenyl)-1-propanone is widely used in scientific research as a key intermediate in the synthesis of various organic compounds and pharmaceuticals. It is used in the synthesis of drugs such as ephedrine, pseudoephedrine, and methamphetamine. It is also used in the synthesis of pesticides, fragrances, and other organic compounds.
特性
分子式 |
C17H18O3 |
|---|---|
分子量 |
270.32 g/mol |
IUPAC名 |
3-(4-methoxyphenoxy)-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O3/c1-13-3-5-14(6-4-13)17(18)11-12-20-16-9-7-15(19-2)8-10-16/h3-10H,11-12H2,1-2H3 |
InChIキー |
BVRJGPMLLIFVPN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CCOC2=CC=C(C=C2)OC |
正規SMILES |
CC1=CC=C(C=C1)C(=O)CCOC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


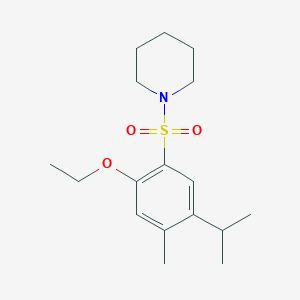
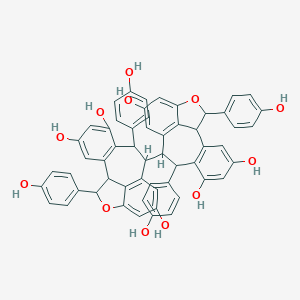
![Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B230909.png)
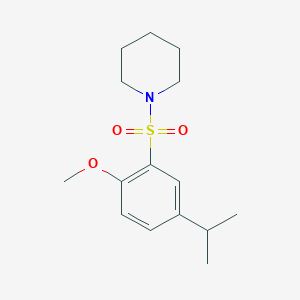
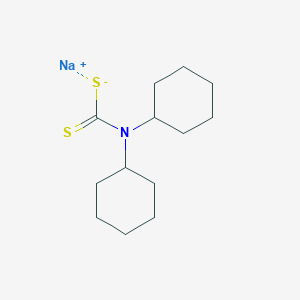
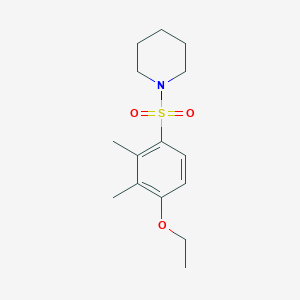
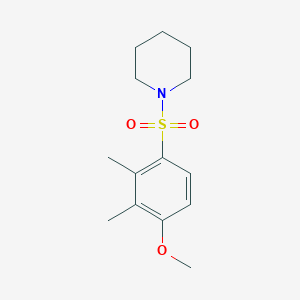
![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)
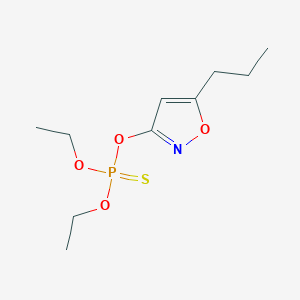
![1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B230925.png)



![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B230946.png)
